N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine

Catalog No.
S13410982
CAS No.
88540-98-1
M.F
C9H10N6S
M. Wt
234.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guani...

CAS Number

88540-98-1

Product Name

N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine

IUPAC Name

2-[5-(3-aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine

Molecular Formula

C9H10N6S

Molecular Weight

234.28 g/mol

InChI

InChI=1S/C9H10N6S/c10-6-3-1-2-5(4-6)7-14-15-9(16-7)13-8(11)12/h1-4H,10H2,(H4,11,12,13,15)

InChI Key

DQBLRFJCXKETJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=C(S2)N=C(N)N

N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine is a synthetic organic compound that features a unique combination of a guanidine group and a thiadiazole moiety. The compound is characterized by the presence of a 3-aminophenyl substituent attached to the thiadiazole ring, contributing to its distinct chemical properties. This compound belongs to a broader class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications .

The chemical reactivity of N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine includes several types of reactions:

  • Oxidation: The compound can undergo oxidation to form various oxides under suitable conditions.
  • Reduction: It can be reduced using agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts.
  • Substitution: The aminophenyl group may participate in substitution reactions such as halogenation or nitration.

The specific products formed from these reactions depend on the reaction conditions and reagents used.

N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine exhibits significant biological activity, particularly in antimicrobial and anticancer research. Compounds containing thiadiazole rings are often noted for their antibacterial and antifungal properties. The guanidine moiety enhances interaction with biological targets, potentially leading to inhibition of enzyme activity or modulation of protein functions .

Research has indicated that derivatives of thiadiazoles can serve as lead compounds for drug synthesis due to their broad spectrum of pharmacological activities, including antimicrobial effects against various pathogens .

The synthesis of N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine typically involves a multi-step process:

  • Preparation of the Thiadiazole Ring: This may involve cyclization reactions starting from appropriate precursors.
  • Formation of Guanidine Moiety: The guanidine group is introduced through specific coupling reactions with the thiadiazole derivative.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Industrial methods may utilize continuous flow reactors and optimized conditions to enhance yield and purity .

N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine has various applications, including:

  • Pharmaceutical Research: Investigated for its potential as an antimicrobial and anticancer agent.
  • Chemical Synthesis: Used as a building block for synthesizing more complex molecules and materials.
  • Material Science: Explored for its unique chemical properties in developing advanced materials like polymers and coatings .

Studies into the interactions of N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine with biological molecules indicate that its guanidine group can form hydrogen bonds with specific targets. The thiadiazole ring may also interact with various enzymes and proteins, influencing their activity and potentially leading to therapeutic effects. Understanding these interactions is crucial for elucidating the compound's mechanism of action in biological systems .

Several compounds share structural similarities with N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine. These include:

  • N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine: Similar in structure but varies in the position of the amino group on the phenyl ring.
  • N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine: Contains an oxadiazole ring instead of a thiadiazole ring, resulting in different biological properties.

Comparison Table

Compound NameStructural FeaturesBiological ActivityUnique Properties
N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidineGuanidine + ThiadiazoleAntimicrobial, AnticancerStrong hydrogen bonding capability
N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidineGuanidine + ThiadiazoleAntimicrobialDifferent amino group position
N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidineGuanidine + OxadiazoleAntimicrobialDifferent ring structure affects reactivity

N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine is unique due to its combination of guanidine and thiadiazole moieties. This structural combination enhances its ability to form hydrogen bonds and provides distinct chemical reactivity compared to similar compounds. Its specific arrangement allows for unique interactions within biological systems that may not be present in other derivatives .

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

234.06876552 g/mol

Monoisotopic Mass

234.06876552 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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